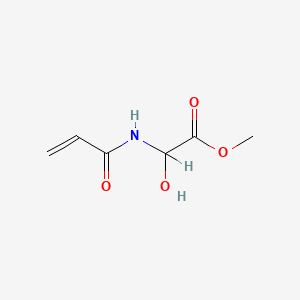
Acetic acid, hydroxy((1-oxo-2-propenyl)amino)-, methyl ester
Número de catálogo B8706291
Peso molecular: 159.14 g/mol
Clave InChI: YJOJMHVTEACTIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04778869
Procedure details


Acrylamide (141.7 parts), methylglyoxylate (144 parts), acetone (1200 ml) and henothiazine (0.05 parts) were mixed and heated to reflux for 6 hours. After filtration and crystallization 180 parts MAG were received as confirmed by chemical analysis.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].C[C:7](=[O:11])[C:8]([O-:10])=[O:9].[CH3:12]C(C)=O>>[C:1]([NH:5][CH:7]([OH:11])[C:8]([O:10][CH3:12])=[O:9])(=[O:4])[CH:2]=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 6 hours
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration and crystallization 180 parts MAG
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)(=O)NC(C(=O)OC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
